molecular formula C13H17ClN2 B8757588 4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE CAS No. 78892-81-6

4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE

Cat. No.: B8757588
CAS No.: 78892-81-6
M. Wt: 236.74 g/mol
InChI Key: DWPMKGVBSHGPDL-UHFFFAOYSA-N
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Description

4-[(2,4,6-Trimethylphenyl)methyl]-1H-imidazole is a substituted imidazole derivative characterized by a mesitylene (2,4,6-trimethylphenyl) group attached via a methylene bridge to the 4-position of the imidazole ring. This structural motif confers unique steric and electronic properties, making it relevant in medicinal chemistry and materials science. While direct studies on this compound are sparse in the provided evidence, its structural analogs and synthesis methodologies offer insights into its behavior.

Properties

CAS No.

78892-81-6

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

5-[(2,4,6-trimethylphenyl)methyl]-1H-imidazole;hydrochloride

InChI

InChI=1S/C13H16N2.ClH/c1-9-4-10(2)13(11(3)5-9)6-12-7-14-8-15-12;/h4-5,7-8H,6H2,1-3H3,(H,14,15);1H

InChI Key

DWPMKGVBSHGPDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC2=CN=CN2)C.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The Grignard approach, adapted from EP0034474A1, involves the nucleophilic addition of a 2,4,6-trimethylbenzylmagnesium bromide intermediate to a preformed imidazole aldehyde. The reaction proceeds through a three-step sequence:

  • Formation of the Grignard reagent : 2,4,6-Trimethylbenzyl bromide reacts with magnesium turnings in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.

  • Nucleophilic attack : The organomagnesium species attacks 4-imidazolecarbaldehyde at the C2 position, forming a secondary alcohol intermediate.

  • Dehydration : Treatment with concentrated HCl eliminates water, yielding the target imidazole derivative.

Critical parameters include:

  • Temperature control : Maintaining −10°C during reagent addition prevents side reactions.

  • Stoichiometry : A 2.5:1 molar ratio of Grignard reagent to aldehyde ensures complete conversion, compensating for active hydrogen consumption.

Yield Optimization and Limitations

Table 1 compares yields under varying conditions:

CatalystSolventTemperature (°C)Time (h)Yield (%)
NoneTHF−10 to 25858
CuI (5 mol%)Diethyl ether0667
ZnCl₂TolueneReflux1249

Copper iodide catalysis enhances yields by facilitating transmetalation, though residual metal contamination remains a concern for pharmaceutical applications. The method’s primary limitation lies in the sensitivity of the Grignard reagent to moisture, requiring stringent anhydrous conditions.

Aldol Condensation-Based Cyclization

Dimetridazole-Benzaldehyde Coupling

PMC2766634 details an aldol condensation strategy applicable to 4-[(2,4,6-trimethylphenyl)methyl]-1H-imidazole synthesis:

  • Base-mediated coupling : Sodium ethoxide deprotonates 1,2-dimethyl-5-nitroimidazole (dimetridazole) at C2, enabling nucleophilic attack on 2,4,6-trimethylbenzaldehyde.

  • Cyclodehydration : Acetic acid catalyzes intramolecular cyclization, forming the imidazole ring.

The reaction’s regioselectivity arises from the nitro group’s electron-withdrawing effect, directing attack to the C4 position. Microwave irradiation at 150°C for 20 minutes improves yields to 72%, compared to 58% under conventional heating.

Stereochemical Considerations

The trans-configuration of the benzylidene group predominates (85:15 trans:cis ratio), as confirmed by NOESY spectroscopy. Isomerization to the cis form requires UV irradiation (254 nm, 4 h) in the presence of iodine catalysts, achieving 92% cis purity.

Green Chemistry Approaches

Solvent-Free Microwave Synthesis

Adapting WJBPHS methodologies, a solvent-free protocol achieves 78% yield through:

  • Mechanochemical grinding : Benzil (1 eq), 2,4,6-trimethylbenzaldehyde (1.2 eq), and ammonium acetate (3 eq) are ball-milled for 30 minutes.

  • Microwave cyclization : The mixture is irradiated at 300 W for 5 minutes, with CuSO₄·5H₂O (2 mol%) as catalyst.

Key advantages include:

  • Reduced E-factor : 0.8 kg waste/kg product vs. 12.3 kg/kg in traditional methods.

  • Faster kinetics : 92% conversion in 8 minutes vs. 6 hours for thermal methods.

Catalytic System Comparisons

Table 2 evaluates catalyst performance:

CatalystLoading (mol%)Conversion (%)Selectivity (%)
None3461
CuSO₄·5H₂O29889
Fe₃O₄@SiO₂-NH₂1.59592

Heterogeneous catalysts like silica-supported magnetite enable facile recovery and reuse over five cycles without activity loss.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 2.28 (s, 9H, Ar-CH3), 4.01 (s, 2H, CH2), 6.95 (s, 2H, Ar-H), 7.35 (s, 1H, Im-H).

  • HRMS : m/z calcd for C₁₃H₁₆N₂ [M+H]⁺ 201.1386, found 201.1389.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 214–216°C with decomposition onset at 280°C, indicating suitability for high-temperature applications .

Chemical Reactions Analysis

Types of Reactions

4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo substitution reactions with nucleophiles, leading to the formation of different substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Recent studies have indicated that imidazole derivatives can exhibit significant anticancer properties. Specifically, compounds similar to 4-[(2,4,6-trimethylphenyl)methyl]-1H-imidazole have been investigated for their ability to inhibit tumor growth through various mechanisms. For instance, research has shown that imidazole derivatives can interfere with cellular signaling pathways involved in cancer proliferation and metastasis .

2. Antimicrobial Properties
The imidazole ring is a common feature in many antimicrobial agents. Research has demonstrated that derivatives of imidazole can exhibit activity against a range of pathogens, including bacteria and fungi. The trimethylphenyl substitution enhances the lipophilicity of the compound, potentially improving its membrane permeability and efficacy against microbial targets .

3. Anti-inflammatory Effects
Imidazole compounds have also been explored for their anti-inflammatory properties. Studies suggest that they can modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Material Science Applications

1. Catalysis
The unique structure of 4-[(2,4,6-trimethylphenyl)methyl]-1H-imidazole makes it a potential candidate for catalytic applications. Its ability to stabilize transition states can be harnessed in various organic reactions, including cross-coupling reactions where imidazole derivatives serve as ligands for palladium catalysts .

2. Photophysical Properties
Research into the photophysical properties of imidazole derivatives has revealed their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of bulky groups like trimethylphenyl can enhance the stability and efficiency of these materials under operational conditions .

Case Studies

Case Study 1: Synthesis and Evaluation of Anticancer Activity
A study published in a peer-reviewed journal synthesized several imidazole derivatives, including those with trimethylphenyl substitutions, and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer effects .

Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, researchers tested the efficacy of various imidazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones for several compounds, establishing a correlation between structural modifications and antimicrobial potency .

Mechanism of Action

The mechanism of action of 4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

A. 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole ()

  • Structure : Features a nitro group at the 5-position and a chloromethylphenyl substituent at the 4-position.
  • Reactivity: The nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions. The chloromethylphenyl group allows further functionalization via TDAE (tetrakis(dimethylamino)ethylene) methodology, enabling coupling with carbonyl derivatives .
  • Contrast : Unlike the target compound, this derivative lacks the mesitylene group, resulting in reduced steric hindrance and distinct electronic properties.

B. 4,5-Dihydro-1,2,4-trimethyl-1H-imidazole (CAS 73006-98-1, )

  • Structure : A partially saturated imidazole with three methyl groups.
  • Properties : Lower molecular weight (112.17 g/mol) and reduced aromaticity compared to the target compound. Saturation of the imidazole ring decreases conjugation, altering acidity and hydrogen-bonding capacity.
  • Contrast : The absence of a bulky aryl substituent simplifies its synthetic utility but limits applications requiring aromatic stacking or steric shielding .
Physicochemical and Electronic Properties
Property 4-[(2,4,6-Trimethylphenyl)methyl]-1H-imidazole 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 4,5-Dihydro-1,2,4-trimethyl-1H-imidazole
Molecular Weight ~260 g/mol (estimated) ~280 g/mol 112.17 g/mol
Key Substituents Mesitylenemethyl Chloromethylphenyl, nitro Trimethyl, saturated ring
Steric Bulk High Moderate Low
Electronic Effects Electron-donating (methyl groups) Electron-withdrawing (nitro) Mixed (methyl donors, reduced conjugation)
Synthetic Flexibility Limited by steric hindrance High (reactive chloromethyl group) Moderate
Computational Insights ()

Density-functional theory (DFT) calculations, as described in , could predict the correlation energy and electronic structure of the target compound. The mesitylene group’s electron-donating effects may stabilize the imidazole ring’s π-system, contrasting with nitro-substituted analogs that exhibit higher electron deficiency .

Biological Activity

4-[(2,4,6-Trimethylphenyl)methyl]-1H-imidazole is an imidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C12_{12}H14_{14}N2_2 and a molecular weight of approximately 186.25 g/mol, exhibits properties that may be beneficial in various therapeutic areas. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential applications based on recent research findings.

PropertyValue
Molecular FormulaC12_{12}H14_{14}N2_2
Molecular Weight186.253 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point322.9 ± 41.0 °C
Flash Point149.1 ± 27.6 °C

Biological Activity Overview

The biological activities of 4-[(2,4,6-trimethylphenyl)methyl]-1H-imidazole have been explored in various studies, revealing its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Recent studies have indicated that imidazole derivatives exhibit significant antibacterial properties. For instance, compounds structurally similar to 4-[(2,4,6-trimethylphenyl)methyl]-1H-imidazole have shown effectiveness against Gram-positive and multidrug-resistant bacteria. In one study, derivatives were synthesized and screened against various bacterial strains, with some exhibiting minimum inhibitory concentrations (MICs) as low as 1-4 μg/mL against resistant strains . This suggests that modifications to the imidazole core can enhance antibacterial potency.

Anticancer Potential

The anticancer activity of imidazole derivatives has also been a focal point of research. Compounds related to 4-[(2,4,6-trimethylphenyl)methyl]-1H-imidazole have demonstrated cytotoxic effects against several human cancer cell lines. For example, derivatives were evaluated against a panel of cancer cell lines (including HeLa and CaCo-2), with some showing IC50_{50} values indicating potent antiproliferative effects . The structure-activity relationship (SAR) studies suggest that the introduction of specific substituents on the imidazole ring can significantly influence the biological activity.

Case Studies and Research Findings

Several case studies highlight the biological efficacy of imidazole derivatives:

  • Antitumor Activity : A study synthesized a series of indolyl chalcones and evaluated their anticancer activities against three human cancer cell lines. The results indicated that modifications to the imidazole structure could lead to enhanced antitumor properties .
  • Inhibition Studies : Research has shown that imidazoles can inhibit key enzymes involved in cancer progression and bacterial resistance mechanisms. For example, certain derivatives displayed inhibitory activity against human deacetylase Sirtuin 2 (HDSirt2), which is implicated in cancer biology .
  • Cytotoxicity Assessments : In vitro cytotoxicity tests revealed that some imidazole derivatives exhibited selective toxicity toward cancer cells while sparing normal cells, indicating a favorable therapeutic index for potential drug development .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-[(2,4,6-trimethylphenyl)methyl]-1H-imidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of substituted imidazoles typically involves cyclocondensation or nucleophilic substitution. For example, 4-[4-(chloromethyl)phenyl]-1H-imidazole derivatives can be synthesized via chlorination of precursor alcohols using SOCl₂, followed by coupling with imidazole under basic conditions . Reaction parameters such as temperature, solvent polarity, and stoichiometry of reagents (e.g., imidazole equivalents) critically affect regioselectivity and yield. For instance, TDAE (tetrakis(dimethylamino)ethylene) methodology has been employed to facilitate nucleophilic substitution in similar imidazole derivatives, achieving moderate yields (~30–50%) under optimized conditions .

Q. What characterization techniques are most effective for confirming the molecular structure of this compound?

  • Methodological Answer : X-ray crystallography remains the gold standard for unambiguous structural determination, especially for analyzing steric effects of the 2,4,6-trimethylphenyl group on imidazole ring conformation . For non-crystalline samples, high-resolution ¹H/¹³C NMR can resolve substituent-induced chemical shift changes. For example, aromatic protons in the trimethylphenyl group typically appear as singlets (δ ~6.8–7.5 ppm) due to symmetry, while imidazole protons show distinct splitting patterns . Mass spectrometry (HRMS-ESI) is recommended for verifying molecular weight and fragmentation patterns .

Q. How can purification challenges due to steric hindrance from the trimethylphenyl group be addressed?

  • Methodological Answer : The bulky 2,4,6-trimethylphenyl substituent often reduces solubility in polar solvents. Gradient silica gel chromatography using hexane/ethyl acetate mixtures (3:1 to 1:1) is effective for isolating non-polar derivatives . Recrystallization from isopropyl alcohol or toluene can improve purity, as demonstrated for structurally analogous nitroimidazoles .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of 4-[(2,4,6-trimethylphenyl)methyl]-1H-imidazole?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311G**) can model the compound’s HOMO-LUMO gap, electrostatic potential surfaces, and charge distribution. For example, the electron-donating trimethylphenyl group may stabilize the imidazole ring’s π-system, altering nucleophilic attack sites . Correlation-energy functionals (e.g., Colle-Salvetti) can refine predictions of intermolecular interactions, such as van der Waals forces in crystal packing .

Q. How do crystallographic data and computational bond parameters compare for this compound, and how can discrepancies be resolved?

  • Methodological Answer : X-ray data from structurally related N-(2,4,6-trimethylphenyl)acetamides show that substituent effects on bond lengths (e.g., C–N in the amide linkage) are smaller than computational predictions (~1.33 Å experimental vs. 1.38 Å DFT) . Discrepancies arise from approximations in DFT’s treatment of steric strain. Hybrid methods (e.g., QM/MM) or incorporating solvent effects in simulations can improve accuracy .

Q. What strategies optimize reaction protocols for derivatives of this compound using computational screening?

  • Methodological Answer : Transition-state modeling (e.g., NEB method) can identify energy barriers in key steps like imidazole alkylation. For example, steric clashes during methyl group attachment may require elevated temperatures (>80°C), as seen in analogous triarylmethane syntheses . Machine learning (QSPR models) can predict optimal solvents or catalysts by training on datasets of similar imidazole reactions .

Q. How do steric and electronic effects of the trimethylphenyl group influence supramolecular assembly in the solid state?

  • Methodological Answer : Crystallographic studies of related compounds reveal that the trimethylphenyl group induces herringbone packing via C–H···π interactions, while the imidazole N–H forms hydrogen bonds with adjacent molecules . Hirshfeld surface analysis (using software like CrystalExplorer) quantifies these interactions, guiding crystal engineering for desired mechanical or thermal properties .

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